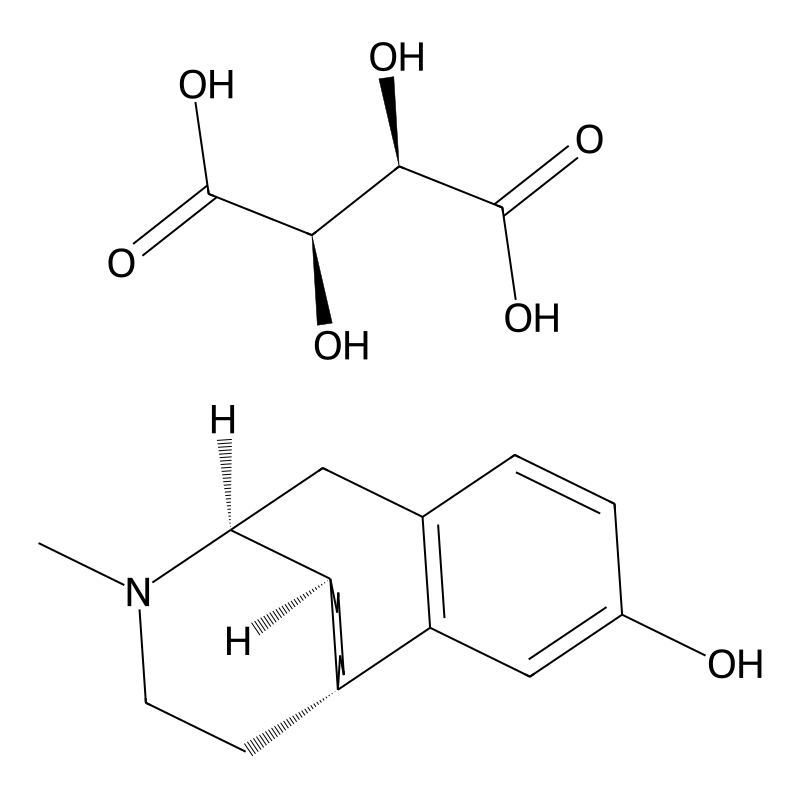

Dextrorphan tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dextrorphan tartrate is the tartrate salt form of dextrorphan, the primary, active metabolite of the widely used compound dextromethorphan. As the dextrorotatory enantiomer of levorphanol, it functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with significantly lower affinity for opioid receptors compared to its levo-isomer. This stereospecific activity makes it a critical tool for researchers needing to isolate NMDA receptor-mediated effects without the confounding potent opioid agonism characteristic of its enantiomer, levorphanol. The tartrate salt form is specifically supplied to ensure high aqueous solubility and stability, facilitating reliable preparation of stock solutions for in vitro and in vivo applications.

References

- [1] Chen, Z. R., et al. (1995). Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition. Journal of Clinical Psychopharmacology, 15(4), 263-267.

- [3] Cheng, J., et al. (2013). Preliminary pharmacological evaluation of enantiomeric morphinans. ACS chemical neuroscience, 5(3), 182-187.

- [20] Pechnick, R. N., et al. (2004). Comparison of the effects of dextromethorphan, dextrorphan, and levorphanol on the hypothalamo-pituitary-adrenal axis. Psychoneuroendocrinology, 29(4), 537-546.

- [22] Mosier, M., et al. (2014). Preliminary pharmacological evaluation of enantiomeric morphinans. ACS Chemical Neuroscience, 5(3), 182-187.

- [25] Wikipedia. (n.d.). Dextrorphan. Retrieved from https://en.wikipedia.org/wiki/Dextrorphan

Substituting Dextrorphan tartrate with its apparent alternatives introduces critical, uncontrolled variables that undermine experimental integrity. The levorotatory enantiomer, levorphanol, is a potent opioid agonist, and its use would introduce strong, non-NMDA receptor-mediated effects, confounding any study of glutamate pathways. Procuring the common prodrug, dextromethorphan, instead of the active metabolite introduces significant pharmacokinetic variability. Dextromethorphan's conversion to dextrorphan is dependent on the genetically polymorphic CYP2D6 enzyme, leading to unpredictable plasma concentrations and time-to-effect profiles across subjects or cell lines with varying metabolic capacities. Therefore, direct procurement of Dextrorphan tartrate is essential for achieving dose-reproducible, direct NMDA antagonism without the confounding variables of opioid activity or metabolic inconsistency.

References

- [1] Chen, Z. R., et al. (1995). Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition. Journal of Clinical Psychopharmacology, 15(4), 263-267.

- [3] Cheng, J., et al. (2013). Preliminary pharmacological evaluation of enantiomeric morphinans. ACS chemical neuroscience, 5(3), 182-187.

- [26] Prommer, E. (2015). Levorphanol: Revisiting an Underutilized Analgesic. Journal of palliative medicine, 18(11), 980–986.

- [29] Wikipedia. (n.d.). Dextromethorphan. Retrieved from https://en.wikipedia.org/wiki/Dextromethorphan

Stereospecific Target Selectivity: Focused NMDA Antagonism Without Opioid Activity

Dextrorphan demonstrates clear stereospecific selectivity for the NMDA receptor over opioid receptors, a critical differentiator from its enantiomer, levorphanol. In competitive binding assays, levorphanol shows high affinity for the μ-opioid receptor with a Ki value of 0.21 ± 0.02 nM. In contrast, dextrorotatory morphinans like dextrorphan generally exhibit little to no affinity for μ, δ, or κ opioid receptors, while retaining their affinity for the NMDA receptor channel. This multi-order-of-magnitude difference in opioid receptor affinity ensures that observed effects are attributable to NMDA antagonism, not off-target opioid signaling.

| Evidence Dimension | Receptor Binding Affinity (Ki) |

| Target Compound Data | Low affinity for μ, δ, and κ opioid receptors. |

| Comparator Or Baseline | Levorphanol (enantiomer): Ki of 0.21 nM for μ-opioid receptor, 4.2 nM for δ-opioid receptor, and 2.3 nM for κ-opioid receptor. |

| Quantified Difference | Qualitatively demonstrates multi-log-fold lower affinity for opioid receptors compared to its enantiomer, levorphanol. |

| Conditions | Competitive radioligand binding assays in rat forebrain synaptic membranes. |

This allows for the precise study of NMDA receptor function without the confounding analgesic, sedative, and respiratory effects of potent opioid receptor activation.

Bypass Metabolic Variability by Using the Active Metabolite Directly

Procuring dextrorphan directly eliminates the significant experimental variability caused by its prodrug, dextromethorphan. The conversion of dextromethorphan to dextrorphan is catalyzed by CYP2D6, a highly polymorphic enzyme. In individuals classified as 'poor metabolizers' due to genetic variants, the elimination half-life of dextromethorphan can be 29.5 hours, compared to much shorter times in 'extensive metabolizers'. This results in drastically different plasma concentrations of the active compound, dextrorphan, from the same initial dose of dextromethorphan. Using dextrorphan directly provides a consistent pharmacokinetic profile, ensuring that observed effects are due to a controlled dose of the active agent, not unpredictable metabolic conversion rates.

| Evidence Dimension | Pharmacokinetic Profile |

| Target Compound Data | Direct administration provides a predictable dose-concentration relationship, independent of metabolic phenotype. |

| Comparator Or Baseline | Dextromethorphan (prodrug): Formation of dextrorphan is highly variable and dependent on CYP2D6 genetic phenotype ('poor' vs. 'extensive' metabolizers). |

| Quantified Difference | Plasma concentrations of dextrorphan can vary dramatically between phenotypes after dextromethorphan administration; direct administration of dextrorphan normalizes this exposure. |

| Conditions | Human pharmacokinetic studies following oral administration of dextromethorphan. |

This is critical for dose-response studies and any experiment where reproducibility and predictable compound exposure are required, avoiding flawed results due to subject-specific genetics.

Superior Handling and Processability: Enhanced Aqueous Solubility of the Tartrate Salt

The tartrate salt form of dextrorphan is specifically provided to enhance handling and formulation development compared to the free base or other potential salts. Technical datasheets report the aqueous solubility of Dextrorphan tartrate as >10 mg/mL. This level of solubility is significantly higher than that of many poorly soluble free bases, facilitating the straightforward preparation of concentrated aqueous stock solutions for cell culture media or physiological buffers without the need for co-solvents like DMSO, which can have their own biological effects. The use of the tartrate salt enhances both solubility and stability, ensuring consistent and reproducible dosing in experimental setups.

| Evidence Dimension | Aqueous Solubility (H2O) |

| Target Compound Data | >10 mg/mL. |

| Comparator Or Baseline | Free base forms of morphinan compounds often exhibit poor aqueous solubility, requiring organic solvents for dissolution. |

| Quantified Difference | Provides a significant solubility advantage, enabling direct dissolution in aqueous buffers for clean experimental design. |

| Conditions | Standard laboratory conditions (water). |

This simplifies experimental workflow, reduces preparation time, and avoids the use of potentially confounding organic solvents in sensitive biological assays.

Isolating NMDA Receptor Roles in Synaptic Plasticity and Excitotoxicity Models

For in vitro studies on neuronal cultures or brain slices, Dextrorphan tartrate is the appropriate choice to antagonize NMDA receptors without activating opioid signaling pathways. This is crucial for accurately dissecting the contribution of NMDA-mediated calcium influx to phenomena like long-term potentiation (LTP) or glutamate-induced cell death, as confounding opioid receptor activation is eliminated.

Reproducible In Vivo Behavioral Studies Requiring Direct NMDA Antagonism

In animal models where consistent dose-response relationships are paramount, direct administration of Dextrorphan tartrate bypasses the metabolic variability of dextromethorphan. This ensures that observed behavioral outcomes, such as changes in motor activity or performance in memory tasks, are a direct result of the administered dose of the active NMDA antagonist, not inter-animal differences in CYP2D6 activity.

Investigating Opioid Tolerance Mechanisms

This compound is a valuable tool for studies aiming to differentiate the roles of NMDA and opioid receptors in the development of opioid tolerance. Because Dextrorphan tartrate selectively blocks NMDA receptors without acting as an opioid agonist, it can be used alongside a primary opioid like morphine to investigate how NMDA receptor hyperactivation contributes to tolerance, a known interaction in this process.

Development of Aqueous Formulations for Neurological Research

The enhanced aqueous solubility of the tartrate salt makes this compound well-suited for developing formulations for direct infusion or for use in automated screening platforms. Its ability to readily dissolve in physiological buffers simplifies the preparation of sterile, stable solutions required for precise and high-throughput pharmacological assays.

References

- [1] Chen, Z. R., et al. (1995). Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition. Journal of Clinical Psychopharmacology, 15(4), 263-267.

- [3] Cheng, J., et al. (2013). Preliminary pharmacological evaluation of enantiomeric morphinans. ACS chemical neuroscience, 5(3), 182-187.

- [22] Mosier, M., et al. (2014). Preliminary pharmacological evaluation of enantiomeric morphinans. ACS Chemical Neuroscience, 5(3), 182-187.

- [31] Grudt, P., & Williams, J. T. (2001). Opioid-NMDA receptor interactions may clarify conditioned (associative) components of opioid analgesic tolerance. Brain Research, 904(1), 128-138.

- [32] Kivell, B., et al. (2020). Synthesis of the Mechanisms of Opioid Tolerance: Do We Still Say NO? International Journal of Molecular Sciences, 21(23), 9143.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types